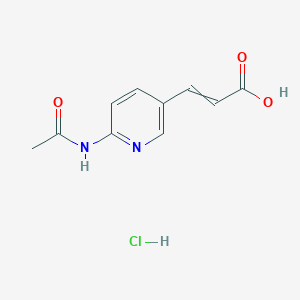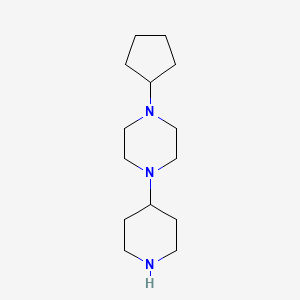
1-Cyclopentyl-4-(piperidin-4-yl)piperazine
Descripción general
Descripción
“1-Cyclopentyl-4-(piperidin-4-yl)piperazine” is a piperazine-based compound . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been widely studied. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “this compound” is C14H27N3 . The average mass is 265.437 Da and the monoisotopic mass is 265.251801 Da .Chemical Reactions Analysis
Piperazine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.0±0.1 g/cm3, boiling point of 358.2±10.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 60.4±3.0 kJ/mol, flash point of 166.2±13.7 °C, index of refraction of 1.515, molar refractivity of 80.5±0.3 cm3, and molar volume of 267.0±3.0 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Biological Estimation
A study by Li et al. (2008) on the design, synthesis, and biological estimation of 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine derivatives as potential α1-AR antagonists highlights the synthesis approach and evaluation for their α1-AR antagonistic activities, indicating the potential use of related structures in therapeutic applications (Li, Xia, Wu, Wang, & Jiang, 2008).
Crystal Structures and Interactions
Ullah and Stoeckli-Evans (2021) focused on the crystal structures, Hirshfeld surface analyses, and energy frameworks of compounds closely related to 1-Cyclopentyl-4-(piperidin-4-yl)piperazine, illustrating the significance of structural analysis in understanding the intermolecular interactions and properties of these compounds (Ullah & Stoeckli-Evans, 2021).
ACC1/2 Non-Selective Inhibitors
Chonan et al. (2011) discovered novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 (ACC1/2) non-selective inhibitors, demonstrating the compound's inhibitory activities in enzyme and cell-based assays, highlighting its potential in reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).
Enhanced Pharmacokinetic Profiles
Van Niel et al. (1999) explored the fluorination of related compounds to produce selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles, underlining the importance of structural modifications to enhance drug properties (van Niel et al., 1999).
Radiotracer Development
Abate et al. (2011) worked on analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity for potential use as positron emission tomography radiotracers, aiming to improve the diagnostic applications in oncology through structural optimization (Abate et al., 2011).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It’s known that piperazine derivatives interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways, depending on the specific derivative and its targets .
Pharmacokinetics
It’s known that the pharmacokinetic properties of piperazine derivatives can vary widely, affecting their bioavailability .
Result of Action
Piperazine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on the specific derivative and its targets .
Propiedades
IUPAC Name |
1-cyclopentyl-4-piperidin-4-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3/c1-2-4-13(3-1)16-9-11-17(12-10-16)14-5-7-15-8-6-14/h13-15H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUQCZDFNXOKKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



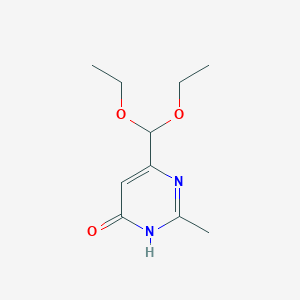
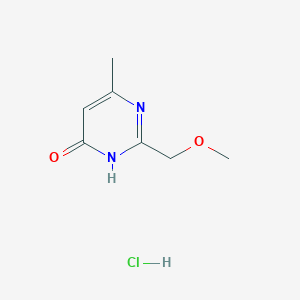
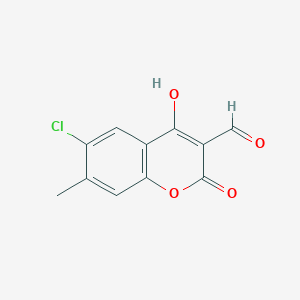
![8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B1460032.png)
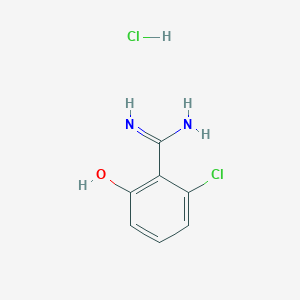
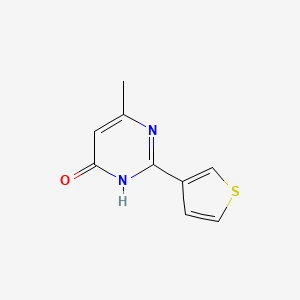
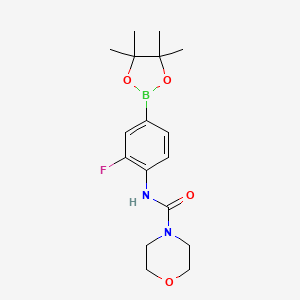

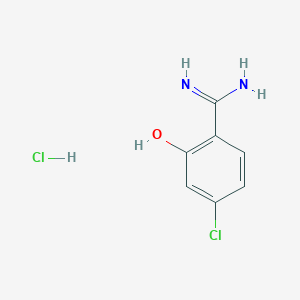
![7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1460040.png)


